

(8-epi)-BW 245C: A Selective DP1 Receptor Agonist - A Technical Guide

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Compound of Interest

Compound Name: (8-epi)-BW 245C

Cat. No.: B10768189

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-epi)-BW 245C is a potent and selective synthetic agonist of the Prostaglandin D2 receptor 1 (DP1). As a hydantoin prostaglandin analogue, it mimics the action of the endogenous ligand, Prostaglandin D2 (PGD2), at this specific receptor subtype. The DP1 receptor, a G-protein coupled receptor (GPCR), is involved in a multitude of physiological processes, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses. The selectivity of **(8-epi)-BW 245C** for the DP1 receptor makes it a valuable tool for investigating the physiological roles of this receptor and a potential therapeutic agent for various conditions, including cardiovascular and inflammatory diseases. This technical guide provides an in-depth overview of the pharmacological properties of **(8-epi)-BW 245C**, its mechanism of action, and detailed experimental protocols for its characterization.

Chemical Properties and Stereochemistry

While the terms BW 245C and **(8-epi)-BW 245C** are sometimes used interchangeably in the literature, it is crucial to recognize the importance of stereochemistry in its biological activity. The designation "(8-epi)" refers to the stereochemical configuration at carbon position 8 of the prostaglandin-like structure. This specific stereoisomer exhibits high affinity and selectivity for the DP1 receptor.

Chemical Structure of BW 245C:

Caption: Chemical structure of BW 245C highlighting the key stereocenters.

The precise stereochemical configuration is critical for the molecule's interaction with the binding pocket of the DP1 receptor, influencing both its affinity and efficacy.

Pharmacological Profile

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of **(8-epi)-BW 245C** for the human DP1 receptor and its selectivity over other prostanoid receptors.

Table 1: Binding Affinity and Functional Potency of **(8-epi)-BW 245C** for the Human DP1 Receptor

Parameter	Value	Cell Line	Reference
Binding Affinity (Ki)	0.4 nM	HEK293 cells expressing human DP1 receptor	
Functional Potency (EC50)	0.3 nM	HEK293 cells expressing human DP1 receptor (cAMP assay)	

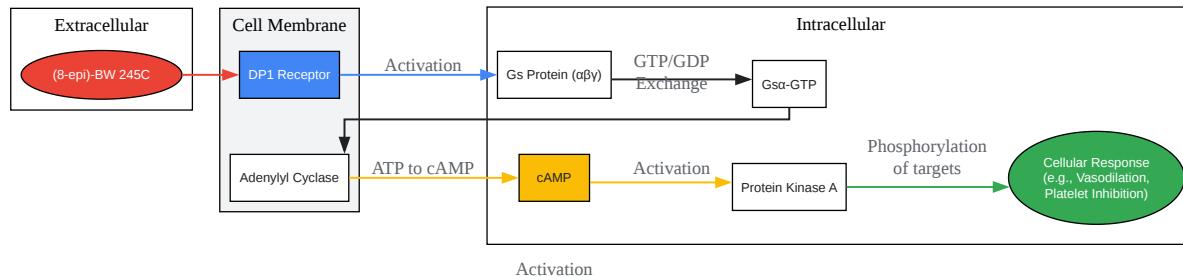
Table 2: Selectivity Profile of **(8-epi)-BW 245C** against other Human Prostanoid Receptors

Receptor Subtype	Binding Affinity (Ki)	Functional Activity (EC50)	Fold Selectivity (DP1 vs. other receptors)
DP1	0.4 nM	0.3 nM	-
EP1	>10,000 nM	>10,000 nM	>25,000
EP2	~300-fold lower affinity than for DP1	Not reported	~300
EP3	>10,000 nM	>10,000 nM	>25,000
EP4	~10,000-fold lower affinity than for DP1	Not reported	~10,000
FP	>10,000 nM	>10,000 nM	>25,000
IP	>10,000 nM	>10,000 nM	>25,000
TP	>10,000 nM	>10,000 nM	>25,000

Note: The selectivity data is compiled from various sources and may vary depending on the experimental conditions.

Signaling Pathway

Activation of the DP1 receptor by **(8-epi)-BW 245C** initiates a canonical Gs-protein signaling cascade. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.

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Caption: DP1 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of **(8-epi)-BW 245C** for the DP1 receptor using $[3\text{H}]$ -PGD2 as the radioligand.

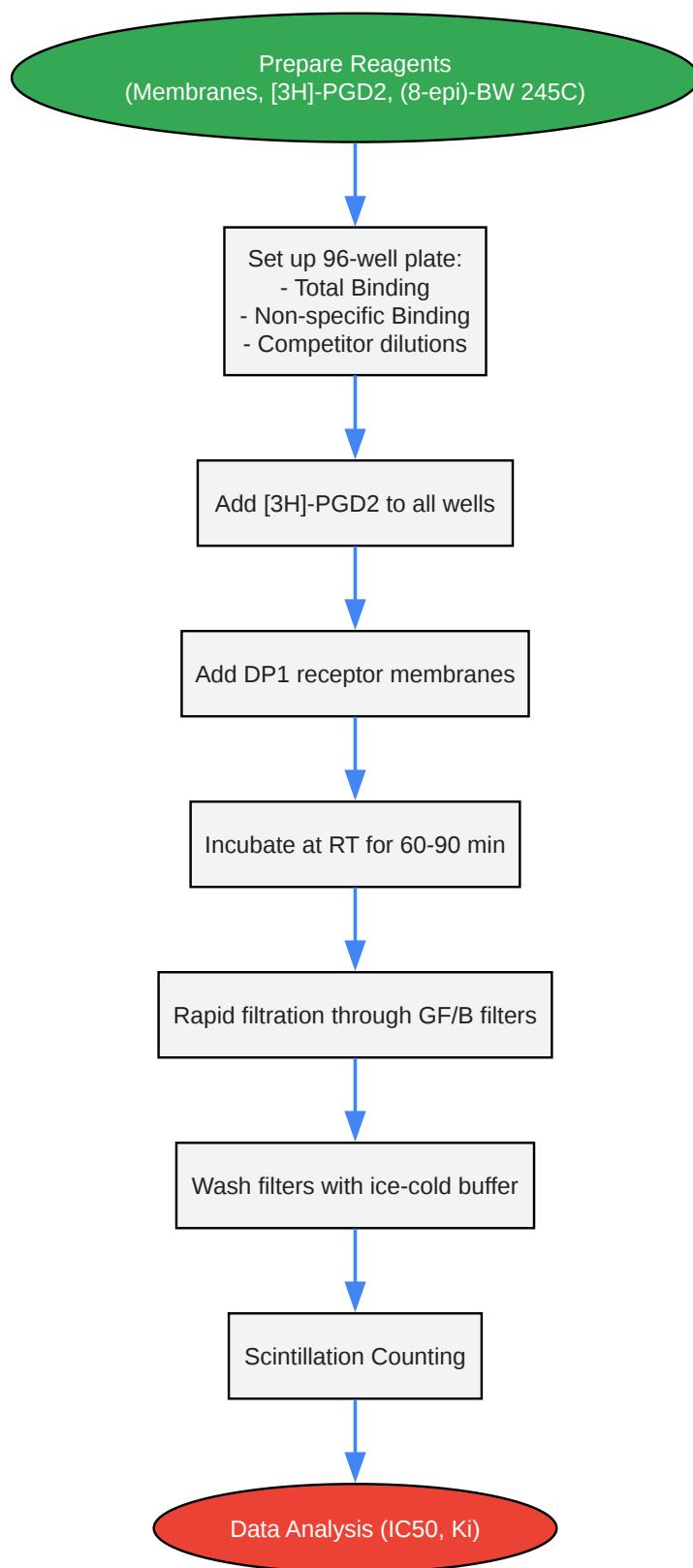
Materials:

- HEK293 cell membranes expressing the human DP1 receptor.
- $[3\text{H}]$ -PGD2 (specific activity \sim 150-200 Ci/mmol).
- **(8-epi)-BW 245C.**
- Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Wash buffer: 50 mM Tris-HCl, pH 7.4.
- GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine.

- Scintillation cocktail.
- 96-well plates.

Procedure:

- Prepare serial dilutions of **(8-epi)-BW 245C** in binding buffer.
- In a 96-well plate, add 50 μ L of binding buffer (for total binding) or a high concentration of unlabeled PGD2 (10 μ M, for non-specific binding) or the serially diluted **(8-epi)-BW 245C**.
- Add 50 μ L of [3H]-PGD2 (final concentration ~1-2 nM) to all wells.
- Add 100 μ L of cell membrane preparation (50-100 μ g of protein) to initiate the binding reaction.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the assay by rapid filtration through the pre-soaked GF/B filters using a cell harvester.
- Wash the filters three times with 4 mL of ice-cold wash buffer.
- Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.
- Calculate the specific binding and perform non-linear regression analysis to determine the IC50 value of **(8-epi)-BW 245C**. The Ki value can be calculated using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

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Caption: Radioligand Binding Assay Workflow.

cAMP Functional Assay

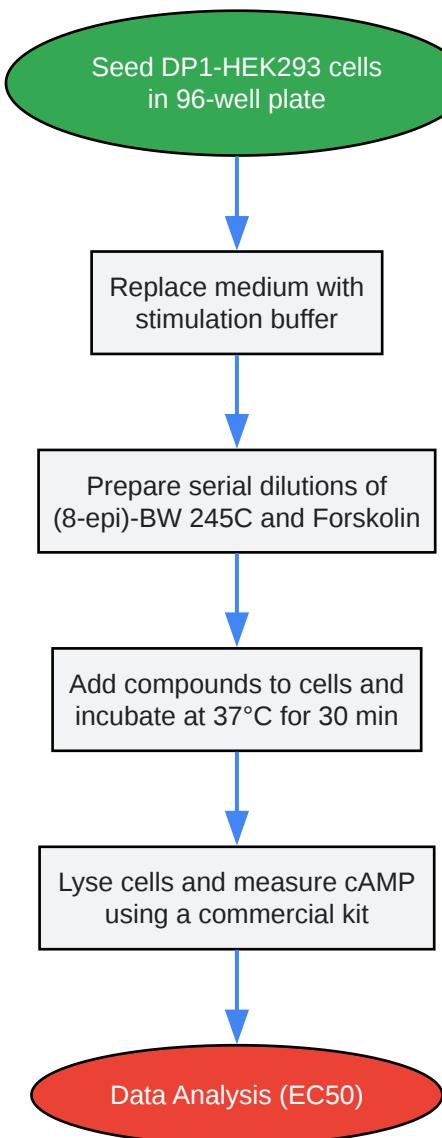
This protocol measures the ability of **(8-epi)-BW 245C** to stimulate cAMP production in cells expressing the DP1 receptor.

Materials:

- HEK293 cells stably expressing the human DP1 receptor.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Stimulation buffer (e.g., HBSS with 10 mM HEPES and 0.5 mM IBMX).
- **(8-epi)-BW 245C.**
- Forskolin (positive control).
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
- White, opaque 96-well plates.

Procedure:

- Seed the DP1-expressing HEK293 cells into a 96-well plate at a density of 10,000-20,000 cells per well and culture overnight.
- The next day, remove the culture medium and replace it with 100 μ L of stimulation buffer.
- Prepare serial dilutions of **(8-epi)-BW 245C** and forskolin in stimulation buffer.
- Add 10 μ L of the diluted compounds to the respective wells. Include a vehicle control.
- Incubate the plate at 37°C for 30 minutes.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
- Plot the cAMP concentration against the log of the agonist concentration and perform a non-linear regression analysis to determine the EC50 value.



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Caption: cAMP Functional Assay Workflow.

Conclusion

(8-epi)-BW 245C is a highly selective and potent agonist for the DP1 receptor. Its well-defined pharmacological profile and mechanism of action make it an indispensable tool for research in areas where DP1 receptor signaling is implicated. The detailed protocols provided in this guide offer a starting point for researchers to further investigate the therapeutic potential of targeting the DP1 receptor with selective agonists like **(8-epi)-BW 245C**. Careful consideration of its

stereochemistry and rigorous experimental design are paramount to obtaining reliable and reproducible results.

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